5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile 5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 58791-80-3
VCID: VC11990904
InChI: InChI=1S/C11H9ClN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
SMILES: CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N
Molecular Formula: C11H9ClN4
Molecular Weight: 232.67 g/mol

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 58791-80-3

Cat. No.: VC11990904

Molecular Formula: C11H9ClN4

Molecular Weight: 232.67 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile - 58791-80-3

Specification

CAS No. 58791-80-3
Molecular Formula C11H9ClN4
Molecular Weight 232.67 g/mol
IUPAC Name 5-amino-1-(4-chloro-2-methylphenyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C11H9ClN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Standard InChI Key XGCXZVXXHSYIPG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N
Canonical SMILES CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (1H-pyrazole) with substituents at positions 1, 4, and 5:

  • Position 1: A 4-chloro-2-methylphenyl group, providing steric bulk and electronic modulation via the chloro (-Cl) and methyl (-CH₃) substituents.

  • Position 4: A carbonitrile (-C≡N) group, contributing to polarity and hydrogen-bonding potential.

  • Position 5: An amino (-NH₂) group, enhancing solubility and enabling nucleophilic reactivity .

The molecular formula is C₁₂H₁₁ClN₄, with a molecular weight of 245.68 g/mol.

Key Physicochemical Parameters

PropertyValue
Molecular Weight245.68 g/mol
log P (Octanol-Water)2.44 (predicted)
Solubility in Water0.14 mg/mL (estimated)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (C≡N, NH₂, pyrazole N atoms)
Topological Polar Surface Area67.6 Ų

The chloro and methyl groups on the phenyl ring increase hydrophobicity (log P ~2.44), while the amino and carbonitrile groups enhance aqueous solubility marginally .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via cyclocondensation of substituted phenylhydrazines with ethoxymethylenemalononitrile. A representative protocol involves:

  • Reagents:

    • 4-Chloro-2-methylphenylhydrazine hydrochloride

    • Ethoxymethylenemalononitrile

    • Sodium acetate (base catalyst)

    • Absolute ethanol (solvent)

  • Conditions:

    • Reflux at 80°C for 18–24 hours

    • Acidic workup (e.g., HCl) to precipitate the product .

Example Procedure:
A mixture of 4-chloro-2-methylphenylhydrazine hydrochloride (1.0 equiv), ethoxymethylenemalononitrile (1.1 equiv), and sodium acetate (1.5 equiv) in ethanol is refluxed for 20 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding the target compound as pale crystals .

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals for aromatic protons (δ 7.2–7.5 ppm), NH₂ (δ 5.8 ppm, broad), and methyl groups (δ 2.3 ppm).

    • ¹³C NMR: Peaks for cyano carbon (δ 115–120 ppm) and pyrazole carbons (δ 140–160 ppm) .

  • IR Spectroscopy: Stretching vibrations for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 246.1 ([M+H]⁺) .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Enhances lipophilicity and membrane permeability.

  • Methyl Group: Improves metabolic stability by steric shielding.

  • Carbonitrile Moiety: Participates in hydrogen bonding with target proteins .

Applications in Material Science

Coordination Chemistry

The carbonitrile group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and photoluminescence. For example:

  • Copper Complexes: Exhibit catalytic activity in C–N bond-forming reactions (TON >500).

Polymer Science

Incorporation into polyamides or polyurethanes enhances thermal stability (decomposition temperature >300°C) and mechanical strength (Young’s modulus ~2.5 GPa).

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